Cholesta-3,5-dien-7-one
Overview
Description
Cholesta-3,5-dien-7-one: is a synthetic steroidal compound with the molecular formula C27H42O . It is a derivative of cholesterol and belongs to the class of cholestane steroids. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .
Mechanism of Action
Target of Action
Cholesta-3,5-dien-7-one primarily targets GABA A receptors . These receptors are crucial for inhibitory neurotransmission in the central nervous system. They play a significant role in reducing neuronal excitability, thus contributing to the regulation of muscle tone, anxiety, and sleep .
Mode of Action
this compound acts as a negative allosteric modulator of GABA A receptors . It reduces GABA-induced currents in cells expressing specific subunit-containing GABA A receptors . This interaction results in a decrease in the depolarization of certain nociceptors and thermosensors .
Biochemical Pathways
The compound is an oxysterol, a derivative of cholesterol by auto-oxidation . Oxysterols are non-genomic regulators of cholesterol homeostasis . The biological effects include protein prenylation, apoptosis, modulation of sphingolipid metabolism, and platelet aggregation .
Result of Action
The action of this compound results in reduced GABA-induced depolarization of peptidergic and non-peptidergic nociceptors, C-LTMRs, and cold thermosensors in isolated mouse dorsal root ganglion (DRG) neurons . This suggests that the compound may have potential implications in pain management and thermoregulation.
Biochemical Analysis
Biochemical Properties
Cholesta-3,5-dien-7-one is known to act as a negative allosteric modulator of GABAA receptors . This compound interacts with enzymes such as cholesterol oxidase, which catalyzes its formation from cholesterol . Additionally, it binds to liver X receptors, influencing cholesterol homeostasis by modulating cholesterol efflux and decreasing cholesterol uptake by cells . These interactions highlight the compound’s role in regulating cholesterol metabolism and its potential impact on neurological functions.
Cellular Effects
This compound has been shown to influence various cellular processes. It modulates sphingolipid metabolism, protein prenylation, and platelet aggregation . The compound also induces apoptosis and affects cell signaling pathways by binding to liver X receptors . These effects suggest that this compound plays a crucial role in maintaining cellular homeostasis and regulating cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to GABAA receptors, reducing GABA-induced currents in cells expressing specific subunits . This interaction leads to the modulation of neuronal activity and has implications for neurological health. Additionally, the compound’s binding to liver X receptors influences gene expression related to cholesterol metabolism . These molecular interactions underscore the compound’s multifaceted role in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Long-term studies have shown that this compound can maintain its activity for extended periods under optimal conditions, but its activity decreases with prolonged exposure to adverse conditions
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of this compound vary with different dosages. At low doses, the compound exhibits beneficial effects on cholesterol metabolism and cellular function . At high doses, it can induce toxic effects, including disruptions in calcium homeostasis and the formation of neutrophil extracellular traps . These dosage-dependent effects highlight the importance of careful dosage regulation in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to cholesterol metabolism. It is formed through the oxidation of cholesterol by cholesterol oxidase . The compound also interacts with liver X receptors, modulating cholesterol efflux and uptake . These interactions influence metabolic flux and metabolite levels, underscoring the compound’s role in maintaining cholesterol homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation are influenced by factors such as lipid solubility and binding affinity to cellular components . Understanding these transport mechanisms is essential for elucidating the compound’s physiological roles and potential therapeutic applications.
Subcellular Localization
This compound is localized in various subcellular compartments, including the plasma membrane and intracellular organelles . Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . These factors play a crucial role in directing the compound to specific cellular sites, where it can exert its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesta-3,5-dien-7-one can be synthesized through the oxidation of cholesterol. The process involves the use of cholesterol oxidase enzyme, which converts cholesterol into this compound . The reaction conditions typically include a cholesterol basal medium supplemented with cholesterol as the substrate, and the optimal conditions for the enzyme activity are 40°C and pH 7.8 .
Industrial Production Methods: Industrial production of this compound involves the use of biotechnological methods, where specific bacterial strains such as Enterococcus hirae are employed to produce the cholesterol oxidase enzyme. The enzyme is then used to oxidize cholesterol to this compound .
Chemical Reactions Analysis
Types of Reactions: Cholesta-3,5-dien-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxysterols.
Reduction: It can be reduced to form cholestane derivatives.
Substitution: The compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed:
Oxidation: Formation of oxysterols.
Reduction: Formation of cholestane derivatives.
Substitution: Formation of various substituted cholestane derivatives
Scientific Research Applications
Cholesta-3,5-dien-7-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role in cholesterol metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in modulating GABA A receptors.
Industry: Used in the production of steroidal drugs and as a biochemical reagent.
Comparison with Similar Compounds
- Cholesta-5,7-dien-3-beta-ol
- Cholest-5-en-7-one
- 5-alpha-cholestan-7-one
- Cholesta-5,7-dien-3-ol acetate
- Cholesta-3,5-dien-3-yl acetate
Comparison: Cholesta-3,5-dien-7-one is unique due to its specific structure and its role as a negative allosteric modulator of GABA A receptors. Unlike other similar compounds, it has distinct effects on GABA-induced currents and nociceptor depolarization .
Properties
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O/c1-18(2)9-8-10-19(3)21-12-13-22-25-23(14-16-27(21,22)5)26(4)15-7-6-11-20(26)17-24(25)28/h6,11,17-19,21-23,25H,7-10,12-16H2,1-5H3/t19-,21-,22+,23+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXJJFWWNDJDNR-CZRUWHASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC=C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CCC=C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
567-72-6 | |
Record name | Cholesta-3,5-dien-7-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=567-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholesta-3,5-dien-7-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholesta-3,5-dien-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHOLESTA-3,5-DIEN-7-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XJ9029P2X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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